molecular formula C14H11BrN2O B3006337 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile CAS No. 1223883-44-0

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile

Cat. No.: B3006337
CAS No.: 1223883-44-0
M. Wt: 303.159
InChI Key: MOBCJVMASNEBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzylamine with 4-cyanobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile is unique due to its combination of a bromine atom, hydroxy group, and nitrile moiety, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-[(5-bromo-2-hydroxyphenyl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c15-12-3-6-14(18)11(7-12)9-17-13-4-1-10(8-16)2-5-13/h1-7,17-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBCJVMASNEBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.